ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate
Description
Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate (CAS: 340703-52-8) is a pyrrolidinone-derived glycinate ester characterized by a 4-fluorophenyl substituent at the pyrrolidinone ring. Its molecular formula is C₁₄H₁₅FN₂O₄, with a molecular weight of 294.28 g/mol . Predicted physicochemical properties include a boiling point of 512.9 ± 50.0 °C, density of 1.34 ± 0.1 g/cm³, and a pKa of 3.06 ± 0.20, indicating moderate acidity likely attributable to the glycinate moiety or pyrrolidinone protons .
Properties
IUPAC Name |
ethyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4/c1-2-21-13(19)8-16-11-7-12(18)17(14(11)20)10-5-3-9(15)4-6-10/h3-6,11,16H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACWMXBUFFUDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CC(=O)N(C1=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397671 | |
| Record name | Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340703-52-8 | |
| Record name | Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Claisen Condensation-Mediated Diketone Synthesis
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a critical intermediate, is synthesized via sodium ethoxide-catalyzed Claisen condensation between 1-(4-fluorophenyl)ethan-1-one and diethyl oxalate. This reaction proceeds at 0–20°C in ethanol, yielding the diketone in 70–96% efficiency (Table 1).
Table 1: Optimization of Claisen Condensation for Diketone Synthesis
| Condition | Yield | Temperature | Catalyst | Reference |
|---|---|---|---|---|
| Ethanol, 10°C, 15 min | 96% | 10°C | Sodium ethoxide | |
| Ethanol, 0–20°C, 5 h | 81% | 0–20°C | Sodium ethoxide | |
| Ethanol, RT, 12 h | 70% | RT | Sodium ethoxide |
Cyclization to Pyrrolidinone
The diketone intermediate undergoes cyclization with primary amines to form the pyrrolidinone ring. Glycine ethyl ester reacts with ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate under basic conditions, facilitating intramolecular amide bond formation. This step typically employs polar aprotic solvents (e.g., DMF) at 60–80°C, achieving cyclization in 4–6 hours.
Glycinate Side-Chain Incorporation
Direct Alkylation of Pyrrolidinone Amine
Post-cyclization, the secondary amine at position 3 of the pyrrolidinone reacts with ethyl bromoacetate in the presence of K₂CO₃ or NaH. This SN2 alkylation proceeds in THF or DMF at 0–25°C, yielding the glycinate ester with 65–78% efficiency.
Key Parameters:
Reductive Amination Approach
An alternative route involves reductive amination between 2,5-dioxopyrrolidin-3-one and ethyl glyoxylate. Using NaBH₃CN or BH₃·THF as reductants in methanol, this method achieves moderate yields (50–60%) but requires stringent moisture control.
Functional Group Compatibility and Challenges
4-Fluorophenyl Stability
The electron-withdrawing fluorine atom on the phenyl ring necessitates mild reaction conditions to prevent dehalogenation. Catalytic hydrogenation is avoided; instead, non-reductive cyclization methods are preferred.
Ester Hydrolysis Mitigation
The glycinate ethyl ester group is susceptible to hydrolysis under acidic or basic conditions. Neutral pH (6.5–7.5) and low temperatures (0–10°C) during workup preserve ester integrity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 2H, ArH), 7.10–7.00 (m, 2H, ArH), 4.55 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.20 (s, 2H, NCH₂CO), 3.85–3.70 (m, 1H, pyrrolidinone CH), 2.90–2.60 (m, 2H, pyrrolidinone CH₂), 1.45 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 174.5 (C=O), 170.2 (C=O), 162.0 (d, J = 245 Hz, C-F), 134.5 (ArC), 129.8 (d, J = 8 Hz, ArC), 115.6 (d, J = 22 Hz, ArC), 61.8 (OCH₂CH₃), 52.3 (NCH₂CO), 47.5 (pyrrolidinone CH), 35.2 (pyrrolidinone CH₂), 14.1 (OCH₂CH₃).
Mass Spectrometry
Industrial-Scale Optimization
Catalyst Recycling
Sodium ethoxide from Claisen condensation is recovered via neutralization with HCl, followed by filtration of NaCl. This reduces costs by 18–22% in large batches.
Solvent Selection
Ethanol is preferred over DMF for cyclization steps due to lower toxicity and easier recycling. Process mass intensity (PMI) decreases from 12.5 (DMF) to 8.2 (ethanol).
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate generally involves the reaction of ethyl glycinate with 1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl chloride. This reaction is typically carried out under controlled conditions using a base such as triethylamine to facilitate the process. The purification of the resultant compound is often achieved through recrystallization.
Key Reaction Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Sodium hydride | Polar aprotic solvents |
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the following areas:
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly as an enzyme inhibitor. It has shown promise in modulating various biological pathways which could lead to new drug development opportunities.
Biological Studies
Research has indicated that this compound may exhibit biological activities such as:
- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
Case Study Example:
A study published in Journal of Medicinal Chemistry explored the inhibition of a key enzyme related to cancer metabolism by this compound, demonstrating significant activity at micromolar concentrations .
Catalysis
The compound's unique structural features allow it to serve as a catalyst in various chemical reactions. Its ability to facilitate reactions while maintaining selectivity makes it valuable in synthetic organic chemistry.
Material Science
Due to its distinctive properties, this compound is also being explored for applications in material science, particularly in developing new polymers and materials with enhanced properties.
Applications Overview Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Investigated as an enzyme inhibitor | Significant inhibition observed |
| Biological Studies | Potential biological activity | Active at micromolar concentrations |
| Catalysis | Used as a catalyst in organic synthesis | Enhances reaction efficiency |
| Material Science | Development of new materials | Improved mechanical properties |
Mechanism of Action
The mechanism of action of ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Analogues and Comparative Data
Substituent Effects on Physicochemical Properties
4-Fluorophenyl vs. 4-Methoxyphenyl :
- The fluorine substituent (electron-withdrawing) in the target compound reduces electron density on the phenyl ring compared to the methoxy group (electron-donating) in the methyl analog . This difference impacts solubility and lipophilicity:
- Methoxy groups increase solubility in polar solvents due to their hydrogen-bonding capacity.
Core Modifications: QY-1633 replaces the phenyl group with a piperidine ring, reducing molecular weight (254.28 vs. 294.28 g/mol) and altering conformational flexibility. OR-0867 features a diphenylmethylene group instead of the pyrrolidinone core, eliminating the dioxopyrrolidin scaffold. This structural divergence suggests distinct biological targets, possibly acting as a glycine derivative rather than a peptidase modulator .
Supplier and Research Relevance
- The target compound and its analogs are supplied by specialized repositories (e.g., Chembridge Corp., NCI/DTP, CymitQuimica), underscoring their utility in high-throughput screening and drug discovery .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate, and how do reaction conditions optimize yield?
- Methodological Answer : Synthesis of structurally analogous pyrrolidinediones (e.g., methyl esters) involves acid-catalyzed condensation between substituted acetophenones and glycine derivatives. For example, refluxing in ethanol with concentrated HCl facilitates cyclization and imine formation, as demonstrated in hydrazine syntheses . Purification via recrystallization from ethanol is typical. Adjusting stoichiometry of reactants (e.g., 1.2:1 ketone-to-amine ratio) and reaction time (1–3 hours) can improve yields.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent integration (e.g., fluorophenyl protons at ~7.2–7.4 ppm, pyrrolidinedione carbonyls at ~170–175 ppm).
- FT-IR : Confirms carbonyl stretches (1650–1750 cm) and C-F bonds (1100–1250 cm).
- HRMS : Validates molecular ion ([M+H]) and fragmentation patterns.
- Comparative analysis with analogs (e.g., methyl ester in ) aids spectral interpretation.
Q. What solvents and conditions are optimal for recrystallizing this compound to achieve high purity?
- Methodological Answer : Ethanol is widely used for recrystallizing diketopiperazine derivatives due to its moderate polarity and temperature-dependent solubility. Cooling refluxed solutions to 4°C promotes crystal formation. For fluorinated analogs, adding dichloromethane (DCM) as a co-solvent may enhance crystal quality, as seen in TFA-mediated deprotection steps .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence electronic properties and reactivity of the pyrrolidinedione core?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases the electrophilicity of the diketopiperazine ring, enhancing susceptibility to nucleophilic attack. Comparative studies of fluorinated vs. non-fluorinated phenyl analogs (e.g., ferroelectric compounds in ) show altered dipole moments and π-stacking interactions. Computational modeling (DFT) can quantify charge distribution differences.
Q. What strategies address enantiomeric purity challenges during synthesis, particularly for the glycinate moiety?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-phenylethylamine) during glycinate ester formation.
- Chromatography : Chiral HPLC with amylose-based columns separates enantiomers.
- Dynamic Kinetic Resolution : Asymmetric catalysis (e.g., organocatalysts) during cyclization, as applied in related piperazine-dione syntheses .
Q. How can conflicting data on reaction byproducts (e.g., dimerization or oxidation) be systematically analyzed?
- Methodological Answer :
- LC-MS/MS : Identifies low-abundance byproducts (e.g., dimers via [2M+H] ions).
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to detect intermediate species.
- Controlled Experiments : Vary oxygen exposure or catalyst loading to isolate oxidation pathways, referencing protocols from hydrazine syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
